molecular formula C14H16O3 B1323826 trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-79-9

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323826
M. Wt: 232.27 g/mol
InChI Key: JCFJOOWFROHYMP-VXGBXAGGSA-N
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Description

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, also known as trans-2-methylbenzoylcyclopentane-1-carboxylic acid (TMCPCA), is a cyclic carboxylic acid used in a variety of scientific research applications. It is a versatile compound with many potential uses, including in synthetic organic chemistry, medicinal chemistry, and biochemistry. TMCPCA has been used to synthesize a variety of compounds, such as polymers, pharmaceuticals, and other organic materials. In addition, it has been studied for its potential use as a therapeutic agent and for its biochemical and physiological effects.

Scientific Research Applications

Chemical Analysis and Detection

  • A study developed a method for determining major metabolites of synthetic pyrethroids, including trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid, in human urine using solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Chemical Synthesis

  • Research on the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers involved reactions with racemic cis-2-amino-1-cyclopentane-1-carboxylic acid (Szakonyi et al., 1998).
  • Another study focused on the preparation and structure of various γ-oxocarboxylic acids including trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid for condensed pyrroloepoxyquinazolines (Kanizsai et al., 2007).

Stereoisomer Analysis

  • An asymmetric synthesis study explored the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which is structurally related to trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (Urones et al., 2004).
  • A method was developed for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using high-performance liquid chromatography (Péter & Fülöp, 1995).

Catalysis Research

  • The cyclopentane derivative, cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, was used in palladium-catalyzed cross coupling reactions, demonstrating the application of cyclopentane derivatives in catalysis (Feuerstein et al., 2001).

Medicinal Chemistry

  • Cyclopentane-1,3-diones, structurally related to trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid, were explored as isosteres for the carboxylic acid functional group in the design of thromboxane receptor antagonists (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2R)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFJOOWFROHYMP-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641322
Record name (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-79-9
Record name rel-(1R,2R)-2-(2-Methylbenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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